molecular formula C17H17N5O2S B12139583 N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139583
M. Wt: 355.4 g/mol
InChI Key: OGPSPQIHFZECQQ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3-methoxyphenyl group linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with methyl and pyridin-4-yl groups.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5O2S/c1-22-16(12-6-8-18-9-7-12)20-21-17(22)25-11-15(23)19-13-4-3-5-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

OGPSPQIHFZECQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Two-Step Nucleophilic Substitution Strategy

The most widely documented method involves sequential nucleophilic substitution reactions to construct the triazole ring and introduce the sulfanylacetamide moiety.

Step 1: Synthesis of 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of pyridine-4-carbohydrazide (1.0 equiv) and methyl isothiocyanate (1.2 equiv) in ethanol is refluxed for 12 hours, yielding 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1), and the product is isolated by filtration (yield: 78–85%).

Step 2: Acetamide Coupling

The thiol intermediate is reacted with 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate (2.0 equiv) as a base. Purification via silica gel chromatography (eluent: dichloromethane/methanol, 9:1) affords the final product in 65–72% yield.

Table 1: Reaction Conditions for Two-Step Synthesis

ParameterStep 1Step 2
SolventEthanolDMF
TemperatureReflux80°C
Reaction Time12 h6 h
BaseNoneK2CO3
Yield78–85%65–72%

One-Pot Cyclocondensation Approach

A streamlined one-pot method eliminates intermediate isolation. Pyridine-4-carbohydrazide (1.0 equiv), methyl isothiocyanate (1.2 equiv), and 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) are combined in acetonitrile with triethylamine (3.0 equiv). The mixture is heated at 100°C for 18 hours under argon, achieving a 58% overall yield. While efficient, this method requires stringent anhydrous conditions to prevent hydrolysis of the chloroacetamide.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

To enhance purity and scalability, the triazole-thiol intermediate is immobilized on Wang resin via a photolabile linker. After cyclization, the resin is treated with 2-chloro-N-(3-methoxyphenyl)acetamide in tetrahydrofuran (THF) at 50°C for 8 hours. Cleavage with UV light (365 nm) releases the product in 82% purity, as confirmed by HPLC.

Industrial-Scale Manufacturing

Continuous Flow Reactor Optimization

Industrial protocols utilize continuous flow systems to improve thermal management and mixing. The triazole formation step is conducted in a tubular reactor at 140°C with a residence time of 30 minutes, achieving 90% conversion. Subsequent acetamide coupling is performed in a micromixer module at 100°C, yielding 12 kg/hour of product with >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature80–100°C100–140°C
Throughput5–10 g/day12 kg/hour
Purity95–98%>99%

Critical Analysis of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the thiol group but risk side reactions with chloroacetamide.

  • Ether solvents (THF, dioxane) : Reduce side reactions but require longer reaction times.

Base Optimization

  • Potassium carbonate : Preferred for its mild basicity and low cost.

  • Triethylamine : Accelerates reaction kinetics but complicates purification due to hydrochloride byproducts.

Characterization and Quality Control

The final product is characterized by:

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.55 (t, J = 8.0 Hz, 1H, methoxyphenyl-H), 3.82 (s, 3H, OCH3).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, absent in final product).

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unsymmetrical triazoles may form regioisomers. Using methyl isothiocyanate instead of acylating agents ensures exclusive 1,2,4-triazole geometry.

Thiol Oxidation

The thiol intermediate is prone to oxidation. Conducting reactions under inert atmosphere (N2 or Ar) and adding antioxidants (e.g., BHT) suppress disulfide formation.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ [Ru(bpy)3]²⁺ as a photocatalyst to accelerate thiol-acetamide coupling at room temperature, reducing energy consumption by 40%.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetamide bond formation in aqueous media, though yields remain suboptimal (35–45%) .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound's structural analogs have exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have shown promising results in inhibiting tumor growth in vitro, indicating that modifications in the triazole structure can enhance biological activity against cancer cells .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In silico studies utilizing molecular docking techniques suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could lead to reduced synthesis of leukotrienes, which are mediators of inflammation . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Antifungal Activity

Research has also focused on the antifungal potential of triazole derivatives, including those structurally similar to this compound. Compounds with similar scaffolds have demonstrated efficacy against various fungal strains, including Candida species. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where starting materials are transformed through nucleophilic substitutions and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or modifications to the acetamide group can significantly influence the pharmacological properties. SAR studies help in identifying key functional groups that enhance efficacy while minimizing toxicity .

Potential for Drug Development

Given its diverse biological activities, this compound shows promise as a lead compound for drug development across multiple therapeutic areas including oncology and infectious diseases. The ongoing research into its mechanisms of action and optimization for better pharmacological profiles is essential for advancing its clinical applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may interfere with the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Key Analogues

The target compound shares a core structure with several triazole-acetamide derivatives, differing primarily in substituent groups on the phenyl and triazole rings. Below is a comparative analysis of key structural analogs:

Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Compound Name Phenyl Substituent (R1) Triazole Substituents (R2, R3) Key Functional Groups Biological Activity References
Target Compound 3-Methoxyphenyl 4-Methyl, 5-(Pyridin-4-yl) Methoxy, Pyridinyl Not explicitly reported N/A
VUAA-1 4-Ethylphenyl 4-Ethyl, 5-(3-Pyridinyl) Ethyl, Pyridinyl Orco agonist (insect olfaction)
OLC-12 4-Isopropylphenyl 4-Ethyl, 5-(4-Pyridinyl) Isopropyl, Pyridinyl Orco agonist
KA3 (KA Series) 4-Chlorophenyl 4-Amino, 5-(Pyridin-4-yl) Chloro, Amino Antimicrobial, Antioxidant
N-(4-Fluorobenzyl) Derivative 4-Fluorobenzyl 4-Methyl, 5-(3-Methylphenyl) Fluoro, Methylphenyl Not specified (structural)
GPR-17 Ligand 4-(Propan-2-yl)phenyl 5-[3-(Morpholine-sulfonyl)phenyl] Morpholine-sulfonyl Ion channel modulation

Impact of Substituents on Bioactivity

  • Methoxy Group (Target Compound): The 3-methoxy group may enhance solubility and membrane permeability compared to non-polar substituents (e.g., ethyl or isopropyl in VUAA-1/OLC-12). However, electron-donating groups like methoxy are less effective in antimicrobial activity compared to electron-withdrawing groups (e.g., chloro in KA3) .
  • Pyridinyl Position : The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in VUAA-1. Pyridin-4-yl derivatives often exhibit stronger π-π stacking interactions in receptor binding, as seen in OLC-12 .
  • Triazole Methyl Group : The 4-methyl group on the triazole ring may stabilize hydrophobic interactions in enzyme or receptor binding, similar to ethyl groups in VUAA-1 .

Target Compound Hypotheses :

  • Antimicrobial Potential: Structural similarity to KA3 suggests possible antifungal activity, but the methoxy group may reduce potency compared to chloro or nitro substituents .
  • Neuroactivity : Pyridinyl-triazole systems (as in VUAA-1) are critical for insect olfactory modulation, but the 3-methoxyphenyl group may shift selectivity toward mammalian targets .

Biological Activity

N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological properties. The triazole moiety is known for its diverse biological activities, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a triazole ring, and a pyridine moiety. The presence of the sulfanyl group is significant as it can enhance the biological activity through various mechanisms.

Biological Activity Overview

  • Antifungal Activity :
    • Compounds containing the 1,2,4-triazole scaffold have shown promising antifungal properties. For instance, derivatives of triazoles have been evaluated against Candida species with some exhibiting minimum inhibitory concentrations (MICs) lower than that of fluconazole .
  • Antibacterial Activity :
    • The triazole-based compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess MIC values as low as 0.125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Research has highlighted the anticancer potential of 1,2,4-triazole derivatives. Some compounds have shown effectiveness in inhibiting cancer cell proliferation in vitro, with IC50 values indicating strong cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the triazole ring and the substituents on the phenyl groups significantly influence biological activity. Electron-donating groups like -OH on the phenyl ring enhance antifungal activity, while specific substitutions on the triazole ring can improve antibacterial potency .

Case Studies

  • Antifungal Study :
    • A study evaluated several triazole derivatives against Candida albicans and found that compounds with a methoxy group showed increased activity compared to their non-substituted counterparts. The most active compound had an MIC of 12 μg/mL .
  • Antibacterial Evaluation :
    • In another investigation, compounds similar to this compound were tested against multi-drug resistant bacteria. Results indicated that modifications at the 5-position of the triazole ring led to enhanced activity against resistant strains with MIC values reaching as low as 0.05 μg/mL .
  • Anticancer Research :
    • A comprehensive study on various triazole derivatives revealed that certain substitutions led to significant inhibition of tumor growth in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through activation of caspase pathways .

Q & A

Q. How to validate computational models predicting its ADMET properties?

  • Answer :
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories .
  • In vitro assays : Caco-2 permeability, microsomal stability tests .
  • Cross-validation : Compare predicted vs. experimental LogP (octanol-water) .

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